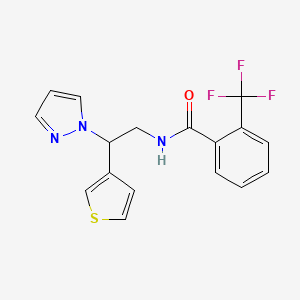

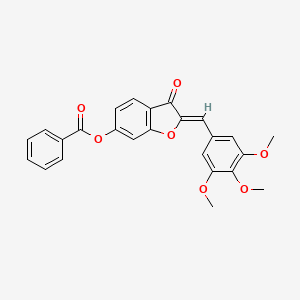

![molecular formula C20H15N5O2S2 B2433761 N-(6-((2-(苯并[d]噻唑-2-基氨基)-2-氧代乙基)硫代)吡啶并嘧啶-3-基)苯甲酰胺 CAS No. 1021075-39-7](/img/structure/B2433761.png)

N-(6-((2-(苯并[d]噻唑-2-基氨基)-2-氧代乙基)硫代)吡啶并嘧啶-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

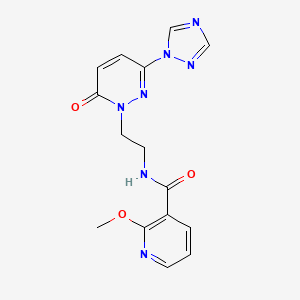

“N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide” is a compound that has been synthesized and characterized in the field of medicinal chemistry . It is related to a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino]benzamides derivatives .

Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The crystal structure is stabilized by intramolecular N—H⋯N and intermolecular C—H⋯O and C—H⋯N hydrogen-bond interactions .Chemical Reactions Analysis

The compound was evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .科学研究应用

抗结核活性

基于苯并噻唑的抗结核化合物的合成一直是近期研究的课题 。这些衍生物对结核分枝杆菌表现出有希望的抑制活性。研究人员探索了各种合成途径,包括重氮偶联、Knoevenagel 缩合、Biginelli反应、分子杂交技术和微波辐射。此外,还进行了结构活性关系 (SAR) 研究和针对目标 DprE1 的分子对接,以识别具有增强抗结核活性的有效抑制剂。

抗惊厥特性

在一项研究中,使用实验模型评估了 N-(苯并[d]噻唑-2-基氨基) 衍生物的抗惊厥作用 。这些化合物表现出初步的抗癫痫活性,使其成为进一步研究治疗癫痫发作的潜在候选药物。

癌细胞凋亡诱导

化合物 7e,一种苯并噻唑衍生物,浓度依赖性地诱导 HepG2 癌细胞凋亡 。这一发现表明,这些化合物可能作为抗癌剂具有希望。

脲酶抑制

脲酶抑制剂对治疗由产生脲酶的细菌引起的感染以及作为潜在的抗溃疡药物具有重要意义 。一些苯并噻唑衍生物已被提出作为脲酶抑制剂,突出了它们在该领域的潜力。

作用机制

Target of Action

The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

The compound interacts with its targets by inhibiting the activity of the cyclooxygenase enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, arachidonic acid is metabolized by cyclooxygenase enzymes to produce prostaglandins. By inhibiting these enzymes, the compound disrupts this pathway, leading to a decrease in prostaglandin production .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in inflammation and pain . This is achieved through the inhibition of prostaglandin production, which in turn decreases the inflammatory response .

未来方向

属性

IUPAC Name |

N-[6-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O2S2/c26-17(23-20-21-14-8-4-5-9-15(14)29-20)12-28-18-11-10-16(24-25-18)22-19(27)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,23,26)(H,22,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHNJUZTGZNGNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

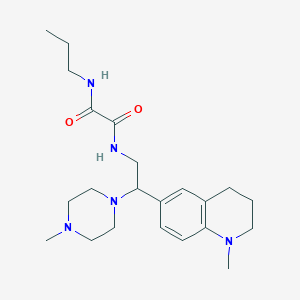

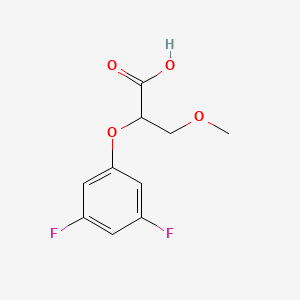

![N-cyclopentyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2433683.png)

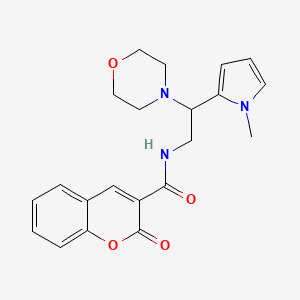

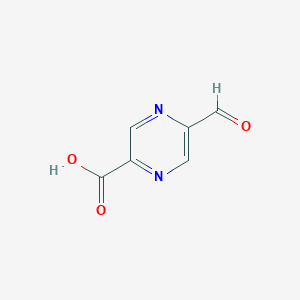

![2-Oxo-4-[6-(trifluoromethyl)pyridin-3-yl]imidazolidine-4-carboxylic acid](/img/structure/B2433685.png)

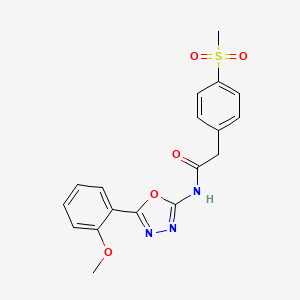

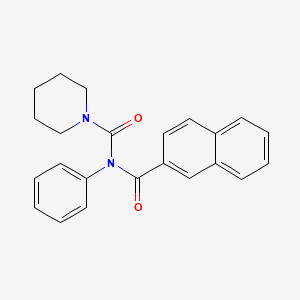

![N'-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B2433690.png)

![5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2433691.png)

![4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2433700.png)